3-Bromo-5-hydroxybenzaldehyde
Overview
Description
3-Bromo-5-hydroxybenzaldehyde is an organic compound with the chemical formula C7H5BrO2. It is a solid substance, often appearing as yellow crystals. This compound is known for its solubility in alcohol and ether solvents, while being insoluble in water . It is an important raw material in organic synthesis and has applications in the synthesis of other organic compounds, as well as in the fields of drugs and pesticides .
Preparation Methods
The preparation of 3-Bromo-5-hydroxybenzaldehyde typically involves the halogenation reaction of benzaldehyde. A common method is to react benzaldehyde with cuprous bromide, followed by hydrolysis with dilute acid to obtain the target product . Another method involves the reaction of 2-bromo-5-methoxybenzaldehyde with boron tribromide in dichloromethane, followed by quenching with water and extraction with ethyl acetate .
Chemical Reactions Analysis
3-Bromo-5-hydroxybenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
3-Bromo-5-hydroxybenzaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-hydroxybenzaldehyde involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or by interacting with other functional groups on the enzyme. This interaction can lead to changes in the enzyme’s conformation and activity, ultimately affecting various biochemical pathways .
Comparison with Similar Compounds
3-Bromo-5-hydroxybenzaldehyde can be compared with similar compounds such as:
3-Bromo-5-chloro-2-hydroxybenzaldehyde: This compound has a similar structure but with an additional chlorine atom, which can affect its reactivity and applications.
3,5-Dichloro-2-hydroxybenzaldehyde: This compound has two chlorine atoms instead of a bromine atom, leading to different chemical properties and uses. The uniqueness of this compound lies in its specific reactivity due to the presence of both bromine and hydroxyl groups, which allows for a wide range of chemical transformations and applications.
Properties
IUPAC Name |
3-bromo-5-hydroxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2/c8-6-1-5(4-9)2-7(10)3-6/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFGERBEZKEGSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586363 | |
Record name | 3-Bromo-5-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90586363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199177-26-9 | |
Record name | 3-Bromo-5-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90586363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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